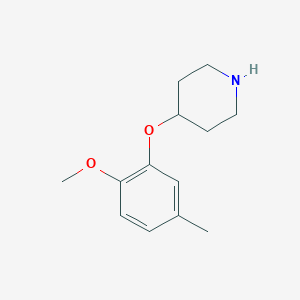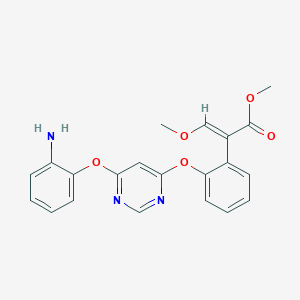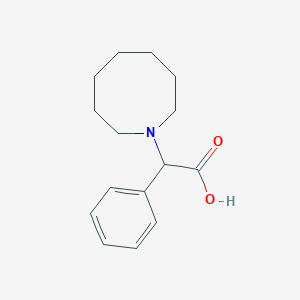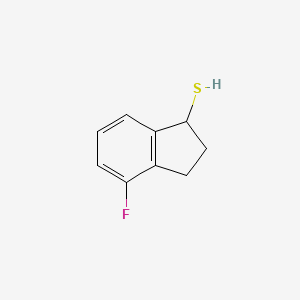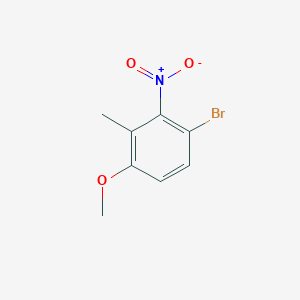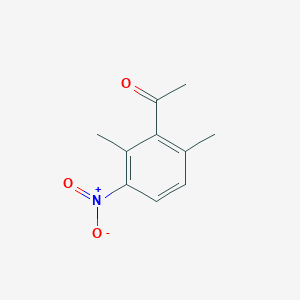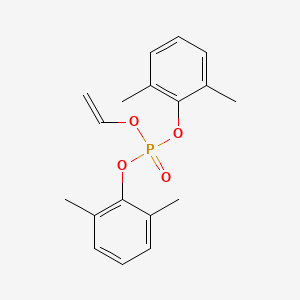
Bis(2,6-dimethylphenyl) vinyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylphenyl) vinyl phosphate: is an organophosphorus compound with the molecular formula C18H21O4P This compound is characterized by the presence of two 2,6-dimethylphenyl groups attached to a vinyl phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl) vinyl phosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with vinyl alcohol to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction with POCl3
- Solvent: Anhydrous conditions using solvents like dichloromethane
- Base: Pyridine or triethylamine to neutralize the hydrochloric acid formed
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors with precise temperature control
- Continuous addition of reagents to maintain reaction conditions
- Use of automated systems for monitoring and controlling the reaction parameters
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,6-dimethylphenyl) vinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding phosphoric acid derivatives
Reduction: Formation of phosphine derivatives
Substitution: Formation of substituted vinyl phosphate derivatives
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dimethylphenyl) vinyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Wirkmechanismus
The mechanism of action of Bis(2,6-dimethylphenyl) vinyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, leading to inhibition of their activity.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,6-dimethylphenyl) phosphate
- Tris(2,6-dimethylphenyl) phosphate
- Bis(2,6-dimethylphenyl) phenyl phosphate
Comparison:
- Bis(2,6-dimethylphenyl) vinyl phosphate is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its analogs.
- Tris(2,6-dimethylphenyl) phosphate has three 2,6-dimethylphenyl groups, making it more sterically hindered and less reactive.
- Bis(2,6-dimethylphenyl) phenyl phosphate contains a phenyl group instead of a vinyl group, leading to different chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
869058-03-7 |
|---|---|
Molekularformel |
C18H21O4P |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
bis(2,6-dimethylphenyl) ethenyl phosphate |
InChI |
InChI=1S/C18H21O4P/c1-6-20-23(19,21-17-13(2)9-7-10-14(17)3)22-18-15(4)11-8-12-16(18)5/h6-12H,1H2,2-5H3 |
InChI-Schlüssel |
RVVVBDDRVOFABD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC=C)OC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



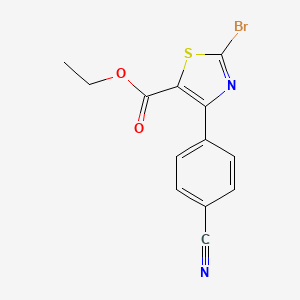
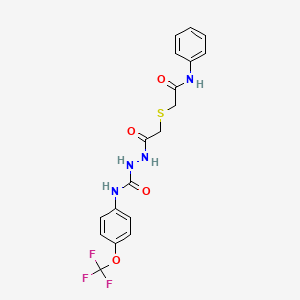
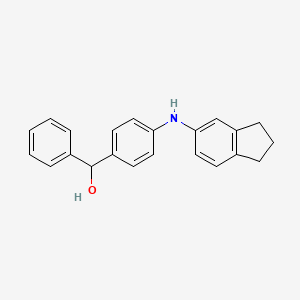
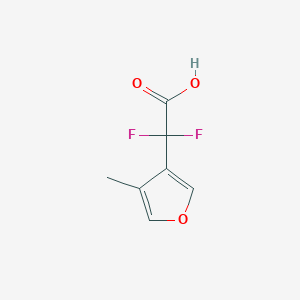
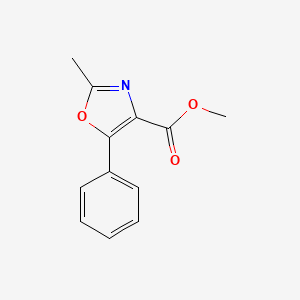
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)

